biphenyl-N-cyclopentyl-carbamate
Overview
Description
Cyclohexylcarbamic acid biphenyl-3-yl ester is a chemical compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is involved in the degradation of fatty acid amides, which are signaling molecules that play a role in various physiological processes. The compound has shown significant potential in therapeutic applications, particularly in the modulation of endocannabinoid signaling .
Preparation Methods
The synthesis of cyclohexylcarbamic acid biphenyl-3-yl ester typically involves the reaction of cyclohexyl isocyanate with biphenyl-3-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general synthetic route can be summarized as follows :
Addition Reaction: Cyclohexyl isocyanate is added to biphenyl-3-ol to form the ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more scalable methods, but the fundamental chemistry remains the same.
Chemical Reactions Analysis
Cyclohexylcarbamic acid biphenyl-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the ester group or other functional groups present in the molecule.
Substitution: The ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines .
Scientific Research Applications
Cyclohexylcarbamic acid biphenyl-3-yl ester has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying esterification reactions and the behavior of carbamate esters.
Biology: The compound is used to investigate the role of FAAH in biological systems and its potential as a therapeutic target.
Mechanism of Action
The primary mechanism of action of cyclohexylcarbamic acid biphenyl-3-yl ester involves the inhibition of FAAH. By binding to the active site of the enzyme, the compound prevents the hydrolysis of fatty acid amides, thereby increasing their levels in the body. This modulation of endocannabinoid signaling can lead to various physiological effects, including anxiolytic and analgesic properties .
Comparison with Similar Compounds
Cyclohexylcarbamic acid biphenyl-3-yl ester can be compared to other FAAH inhibitors, such as:
URB524: A similar compound with a slightly different structure but similar inhibitory properties.
URB597: Another FAAH inhibitor with enhanced potency due to specific structural modifications.
The uniqueness of cyclohexylcarbamic acid biphenyl-3-yl ester lies in its specific binding affinity and the potential for further modification to enhance its therapeutic properties .
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C19H21NO2/c21-19(20-17-11-5-2-6-12-17)22-18-13-7-10-16(14-18)15-8-3-1-4-9-15/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,20,21) |
InChI Key |
KGKDDSYRBQOMLE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cyclohexylcarbamic acid biphenyl-3-yl ester URB 524 URB-524 URB524 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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